Iofetamine (123I)
Description
Properties
CAS No. |
75917-92-9 |
|---|---|
Molecular Formula |
C12H18IN |
Molecular Weight |
299.18 g/mol |
IUPAC Name |
1-(4-(123I)iodanylphenyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C12H18IN/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3/i13-4 |
InChI Key |
ISEHJSHTIVKELA-DCWJVSPSSA-N |
SMILES |
CC(C)NC(C)CC1=CC=C(C=C1)I |
Isomeric SMILES |
CC(C)NC(C)CC1=CC=C(C=C1)[123I] |
Canonical SMILES |
CC(C)NC(C)CC1=CC=C(C=C1)I |
Other CAS No. |
75917-92-9 |
Synonyms |
Hydrochloride, I-123 Iofetamine I-123 Iofetamine Hydrochloride I-123, Iofetamine Iodine 123 IMP Iodine-123-IMP Iofetamine Iofetamine Hydrochloride, I 123 Iofetamine Hydrochloride, I-123 Iofetamine I 123 Iofetamine I-123 N Isopropyl p iodoamphetamine N-Isopropyl-p-(Iodine-123)-Iodoamphetamine N-Isopropyl-p-iodoamphetamine N-Isopropyl-p-iodoamphetamine (I123) Hydrochloride |
Origin of Product |
United States |
Preparation Methods
The synthesis of Iofetamine (¹²³I) primarily involves isotopic exchange and nucleophilic substitution reactions. The most widely cited method, developed by Carlsen and Andresen (1982), employs isotopic exchange between N-isopropyl-p-bromoamphetamine and sodium iodide (¹²³I) under acidic conditions . Key steps include:
-
Isotopic Exchange :
-
Purification :
Table 1: Key Reaction Parameters for Isotopic Exchange
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 150°C | Higher yield at ≥140°C |
| Reaction Time | 15–30 minutes | Prolonged time reduces ¹²³I stability |
| [¹²³I]NaI Excess | 1.5–2.0 equivalents | Minimizes side reactions |
| Catalyst | Cu(I) (0.1 mmol) | Essential for activation |
Industrial-Scale Production of Iodine-123
Iodine-123, the radioisotope integral to Iofetamine, is produced via cyclotron bombardment. The predominant method involves:
-
Nuclear Reaction :
-
Separation and Purification :
Challenges :
-
Contamination with Iodine-124 (¹²⁴I, t₁/₂ = 4.18 days) necessitates rigorous purification to avoid excessive radiation exposure .
-
Yield optimization requires precise control of proton beam energy and target thickness .
Radiolabeling Optimization
Najafi (1987) introduced modifications to improve radiolabeling efficiency :
-
Reaction Medium :
-
Temperature Control :
Table 2: Impact of Solvent on Radiolabeling Efficiency
| Solvent | Yield (%) | Radiochemical Purity (%) |
|---|---|---|
| Ethanol | 65 | 92 |
| DMF | 89 | 95 |
| Acetonitrile | 72 | 90 |
Quality Control and Analytical Validation
Post-synthesis analysis ensures compliance with pharmacopeial standards:
-
HPLC Analysis :
-
Paper Chromatography :
Acceptance Criteria :
Challenges in Large-Scale Manufacturing
Chemical Reactions Analysis
Synthetic Reactions
Iofetamine (123I) is synthesized via isotopic exchange using sodium iodide-123 ([¹²³I]NaI) under controlled conditions:
-
Reaction :
-
Conditions :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Radiochemical Yield | 40–60% | |
| Purity (HPLC) | >95% | |
| Reaction Time | 30–60 minutes |
Metabolic Reactions
In vivo, iofetamine (123I) undergoes sequential metabolic transformations:
Primary Pathway
-
Dealkylation :
-
Deamination :
-
Oxidative Degradation :
Metabolite Distribution :
| Tissue | Metabolites Detected | % Total Activity (24h) |
|---|---|---|
| Brain | IMP, PIA | >90% |
| Liver | IMP, PIA, p-Iodohippuric Acid | ~70% |
| Urine | p-Iodohippuric Acid | ~85% |
Acidic Conditions
-
Reaction : Protonation of the amine group leads to hydrolysis , forming p-iodoamphetamine derivatives .
Oxidative Conditions
-
Reagents : Chloramine-T, hydrogen peroxide.
-
Products : Radioactive iodine (¹²³I) liberation and aryl iodonium intermediates .
Reagent-Specific Reactivity
Stability Profile
| Condition | Half-Life | Degradation Products |
|---|---|---|
| Plasma (pH 7.4, 37°C) | 6–8 hours | PIA, p-Iodohippuric Acid |
| Acidic (pH 2.0) | <1 hour | Dealkylated derivatives |
| UV Light Exposure | Not stable | Radiolysis products |
Comparative Reactivity
Iofetamine (123I) exhibits higher lipophilicity (logP = 2.8) compared to analogs like p-iodophentermine, enhancing blood-brain barrier penetration but increasing susceptibility to hepatic metabolism . Its N-isopropyl group slows dealkylation relative to primary amines, prolonging cerebral retention .
Scientific Research Applications
Medical Imaging Applications
Cerebral Blood Flow Imaging
Iofetamine (123I) is predominantly utilized in single-photon emission computed tomography (SPECT) for evaluating cerebral blood flow. Its ability to cross the blood-brain barrier allows for effective imaging of brain perfusion. This is particularly useful in diagnosing conditions such as:
- Stroke : Iofetamine helps identify areas of reduced blood flow early in the course of a stroke, often before structural changes are visible on CT scans .
- Seizures : It assists in localizing seizure foci by visualizing abnormal cerebral blood flow patterns associated with epilepsy .
- Alzheimer's Disease : The compound is employed in the early diagnosis of Alzheimer’s disease by detecting perfusion deficits characteristic of the condition .
Oncological Applications
Detection of Central Nervous System Lymphoma
Recent studies have highlighted the utility of Iofetamine (123I) SPECT in diagnosing central nervous system lymphoma. In a cohort study involving patients with brain tumors, Iofetamine demonstrated high uptake in cases of non-Hodgkin's lymphoma, indicating its potential as a diagnostic tool in differentiating lymphoma from other types of brain tumors .
Research Applications
Iofetamine (123I) is extensively used in scientific research to study brain function and neurochemistry due to its unique properties:
- Pharmacokinetics Studies : Research has focused on the metabolic pathways of Iofetamine, revealing that it undergoes dealkylation to form p-iodoamphetamine, which can be quantified using high-performance liquid chromatography . This understanding aids in developing better imaging agents and therapeutic compounds.
- Neurotransmitter Release Studies : Given its mechanism of action—inducing the release of serotonin and norepinephrine—researchers utilize Iofetamine to study neurotransmitter dynamics in various neurological conditions .
Case Study 1: Stroke Diagnosis
A study involving 83 patients demonstrated that Iofetamine (123I) SPECT could visualize perfusion abnormalities in stroke patients earlier than traditional imaging methods like CT. The study highlighted that regions with altered blood flow often exceeded those suggested by CT findings .
Case Study 2: Seizure Localization
In another clinical evaluation, Iofetamine was used to identify seizure foci in patients with refractory epilepsy. The imaging results correlated well with electroencephalographic findings, establishing its reliability as a diagnostic tool .
| Application Area | Condition | Imaging Technique | Key Findings |
|---|---|---|---|
| Neurology | Stroke | SPECT | Early detection of perfusion deficits |
| Neurology | Epilepsy | SPECT | Localization of seizure foci |
| Oncology | CNS Lymphoma | SPECT | High uptake indicative of lymphoma |
Mechanism of Action
Iofetamine I-123 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, as well as inducing the release of these neurotransmitters and dopamine. This mechanism is similar to other amphetamines like d-amphetamine and p-chloroamphetamine . The compound’s high lipophilicity allows it to rapidly penetrate the blood-brain barrier, leading to its localization in the brain . The precise mechanism of localization is believed to result from nonspecific receptor binding .
Comparison with Similar Compounds
Dopamine Transporter (DAT) Imaging Agents
[123I]β-CIT and Derivatives
- Kinetics: [123I]β-CIT has slow kinetics, requiring imaging 20–24 hours post-injection. Its fluorinated analogs ([123I]β-CIT-FP and [123I]β-CIT-FE) exhibit faster kinetics (peak striatal uptake within 30 minutes) and comparable DAT selectivity .
- Striatal-to-Midbrain Ratio:
- Clinical Utility: [123I]β-CIT detects ~53% DAT loss in early Parkinson’s disease (PD), correlating with symptom severity .
[123I]IPT
A cocaine analog used in PD imaging, [123I]IPT shows reduced striatal uptake contralateral to symptomatic sides, correlating with disease duration .
[99mTc]TRODAT-1
Table 1: DAT Imaging Agents Comparison
| Compound | Peak Imaging Time | Striatal Binding Reduction in PD | Clinical Availability |
|---|---|---|---|
| [123I]β-CIT | 20–24 hours | ~53% | Widely available |
| [123I]β-CIT-FP | 30 minutes | Similar to β-CIT | Experimental |
| [99mTc]TRODAT-1 | 4 hours | ~50% | Limited (Taiwan) |
Serotonin Transporter (SERT) Imaging Agents
[123I]pZIENT
- Affinity: SERT binding affinity of ~0.05 nM (highest among SPECT ligands).
- Kinetics: Slow washout, high target-to-background ratio (vs. [123I]ADAM) .
[123I]β-CIT-FE and [123I]β-CIT-FP
These compounds exhibit mixed DAT/SERT affinity, with [123I]β-CIT-FE showing faster kinetics but higher non-specific binding .
Tumor-Targeting Agents
[123I]BZA (Melanoma Imaging)
- Uptake: High melanin affinity but variable tumor retention. Spermidine derivatives of [123I]BZA show lower tumor accumulation despite similar binding .
- Comparison: [123I]IMAZA (adrenocortical carcinoma) achieves 4.6× higher tumor-to-background ratios than [123I]IMTO .
Hypoxia Imaging Agents
- [123I]CuL (copper bis(thiosemicarbazonate)) shows 5× lower tumor-to-muscle ratios than [64Cu]CuL, attributed to rapid in vivo degradation .
Table 2: Tumor Imaging Agents Comparison
| Compound | Target | Tumor-to-Background Ratio | Key Limitation |
|---|---|---|---|
| [123I]BZA | Melanoma | High (varies by derivative) | Variable tumor retention |
| [123I]IMAZA | Adrenocortical CA | 4.6× > [123I]IMTO | Rapid clearance from non-target tissue |
| [123I]CuL | Hypoxic Tumors | 1.5 (vs. 5.5 for [64Cu]CuL) | Poor in vivo stability |
Isotope Logistics and Clinical Utility
- Advantage Over 131I: Reduced stunning effect in thyroid imaging but lower sensitivity in some applications .
Q & A
Q. What statistical approaches resolve low signal-to-noise ratios in Iofetamine (123I) studies?
- Methodological Answer : Apply Gaussian smoothing (6–8 mm FWHM) to raw SPECT data. Use region-of-interest (ROI) analysis with predefined anatomical atlases (e.g., AAL or Brodmann areas). For small cohorts, bootstrap resampling improves reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
